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Binding Affinity Comparison

ALK Lorlatinib e .
) o Repotrectinib Binding Comparative Outcome

Mutation Binding

F1174C Lower binding Higher binding energy Repotrectinib > Lorlatinib [1]
energy

F1174L Lower binding Higher binding energy Repotrectinib > Lorlatinib [1]
energy

F1174v Similar to TPX- Greater binding energy Repotrectinib > Lorlatinib [1]
0131

G1202R Developed to Potent against lorlatinib-resistant Repotrectinib shows
target G1202R compound mutations (e.g., G1202R +  potential against complex
[1] F1174C/L) [1] resistance

Structural Mechanisms and Resistance Profiles

The differing binding affinities stem from the distinct chemical structures and design principles of these

inhibitors.
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e Lorlatinib: A third-generation ALK TKI, explicitly designed to penetrate the CNS and overcome prior
resistance mutations, including the challenging G1202R solvent-front mutation [1].

¢ Repotrectinib: A fourth-generation, compact macrocyclic inhibitor. Its smaller size and structure
allow it to fit more compactly within the ATP-binding site, enabling it to maintain effective binding even
in the presence of multiple mutations that would displace bulkier inhibitors [1]. It was developed to
counter compound mutations (e.g., G1202R + F1174C/L), a common resistance mechanism to
lorlatinib [1].

The following diagram illustrates the conceptual relationship between different generations of ALK

inhibitors and the resistance mutations they target.

ALK Inhibitor Generations

[lst Gen: Crizotinib]

Resistance Resistance Targets Resistance Designed to Overcome

Click to download full resolution via product page

Key Experimental Data and Methods

The comparative binding data primarily comes from sophisticated computational structural biology

techniques [1].

¢ Molecular Docking: Used to predict the preferred orientation and conformation of a ligand (lorlatinib,
repotrectinib) when bound to its target protein (mutant ALK), providing an initial binding energy score
[1].

¢ Molecular Dynamics (MD) Simulation: Simulates the physical movements of atoms and molecules
over time, showing how the protein-ligand complex behaves in a near-physiological environment and
verifying the stability of the binding pose predicted by docking [1] [2].
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e MMPBSA Calculations: A method to calculate binding free energies from MD simulation trajectories,
providing a quantitative measure (in kcal/mol) of binding affinity [1].

Research Implications

¢ Informed Sequencing Strategies: The data supports the rationale for sequencing repotrectinib
after disease progression on lorlatinib, particularly when resistance is driven by compound mutations
involving F1174 and G1202R [1].

¢ Guiding Drug Design: The success of repotrectinib’'s compact macrocyclic structure highlights a
viable path for designing next-generation TKIs to overcome on-target resistance [1].

e Expanding Therapeutic Scope: While much data focuses on NSCLC, ALK mutations like F1174L
are also critically important in other cancers, such as high-risk neuroblastoma, suggesting broader
applicability for these findings [3].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

© 2026 Smolecule. All rights reserved. 3/4 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC10808363/
https://www.smolecule.com/products/s541804?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC10808363/
https://www.smolecule.com/products/s541804?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC10808363/
https://pmc.ncbi.nlm.nih.gov/articles/PMC12577807/
https://www.smolecule.com/products/s541804?utm_src=pdf-custom-synthesis
https://pmc.ncbi.nlm.nih.gov/articles/PMC10808363/
https://www.nature.com/articles/s42003-024-06116-6
https://pmc.ncbi.nlm.nih.gov/articles/PMC12577807/
https://www.smolecule.com/products/b541804#repotrectinib-vs-lorlatinib-alk-mutation-binding
https://www.smolecule.com/products/b541804#repotrectinib-vs-lorlatinib-alk-mutation-binding
https://www.smolecule.com/products/b541804#repotrectinib-vs-lorlatinib-alk-mutation-binding
https://www.smolecule.com/products/s541804?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

Smolecule

Reliability Assessment & Statistical Comparison

Specifications & Pricing

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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